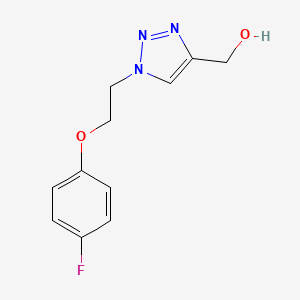

(1-(2-(4-fluorofenoxi)etil)-1H-1,2,3-triazol-4-il)metanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 2-(4-fluorophenoxy)acetic acid was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as a solvent . Another study reported the synthesis of a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives .Aplicaciones Científicas De Investigación

Síntesis de Productos Naturales Bioactivos

El compuesto en cuestión es un derivado de m-ariloxi fenoles, los cuales son cruciales en la síntesis de productos naturales bioactivos. Estos productos son vitales en la investigación farmacéutica, particularmente por sus potenciales propiedades antitumorales y antiinflamatorias . La presencia del grupo triazolmetil en el compuesto puede mejorar su interacción con los objetivos biológicos, lo que lleva al desarrollo de nuevos medicamentos.

Polímeros Conductores

Los m-ariloxi fenoles, incluyendo nuestro compuesto, sirven como bloques de construcción para polímeros conductores. Estos polímeros son esenciales para crear materiales para dispositivos electrónicos debido a su capacidad para conducir electricidad. La investigación sobre estas aplicaciones podría llevar a avances en la electrónica flexible y sistemas de almacenamiento de energía mejorados .

Antioxidantes

Las características estructurales de este compuesto sugieren que podría actuar como antioxidante. Los antioxidantes son importantes en química y biología por su capacidad para neutralizar los radicales libres dañinos. La actividad antioxidante potencial de este compuesto podría explorarse para su uso en la preservación de alimentos, cosméticos y en la prevención del estrés oxidativo en los organismos vivos .

Absorbentes Ultravioleta

Los derivados de m-ariloxi fenol son conocidos por absorber la luz ultravioleta (UV), lo que los hace útiles en la producción de protectores solares y recubrimientos protectores. El compuesto podría investigarse por su eficacia en la absorción de radiación UV, lo que sería beneficioso para proteger la piel y los materiales del daño UV .

Retardantes de Llama

Debido a la estabilidad térmica que confiere el grupo m-ariloxi fenol, este compuesto podría aplicarse como retardante de llama. La investigación sobre su eficacia en la prevención de la propagación del fuego en textiles, plásticos y otros materiales podría conducir a productos de consumo más seguros .

Adhesivos y Recubrimientos

La estabilidad térmica y las potenciales propiedades adhesivas de los derivados de m-ariloxi fenol los hacen adecuados para su uso en adhesivos y recubrimientos. Este compuesto podría estudiarse por su capacidad para mejorar la durabilidad y el rendimiento de estos materiales, particularmente en entornos de alta temperatura .

Síntesis de Polímeros

Los grupos funcionales del compuesto sugieren que podría usarse en la síntesis de polímeros, particularmente en la creación de polímeros con propiedades específicas como mayor resistencia o flexibilidad. Su papel en la síntesis de nuevos tipos de resinas y plásticos podría ser un área significativa de investigación .

Polimerización Enzimática

Por último, el compuesto podría desempeñar un papel en los procesos de polimerización enzimática. Este método de polimerización es respetuoso con el medio ambiente y permite la creación de polímeros biodegradables. El potencial del compuesto como monómero en tales reacciones podría contribuir a la ciencia de los materiales sostenibles .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other compounds, it may undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction , and the synthesis of phenols .

Pharmacokinetics

Compounds with similar structures have been studied for their pharmacokinetic properties .

Result of Action

Based on its structural similarity to other compounds, it may result in the formation of new carbon-carbon bonds or the synthesis of phenolic compounds .

Análisis Bioquímico

Biochemical Properties

(1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain cytochrome P450 enzymes, influencing their activity and potentially altering metabolic pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway . This compound can modulate gene expression by acting as an agonist or antagonist to specific transcription factors. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.

Molecular Mechanism

At the molecular level, (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, through non-covalent interactions . This binding can result in either inhibition or activation of the target molecule. For example, it may inhibit the activity of certain kinases, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can influence gene expression by interacting with DNA-binding proteins and altering their affinity for specific gene promoters.

Temporal Effects in Laboratory Settings

The temporal effects of (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol have been studied extensively in laboratory settings. Over time, the stability of the compound can be affected by factors such as temperature and pH . Degradation products may form, which can have different biological activities compared to the parent compound. Long-term exposure to (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol in vitro has been shown to result in changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

In animal models, the effects of (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted.

Metabolic Pathways

(1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, which can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function.

Subcellular Localization

The subcellular localization of (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol is critical for its activity and function. It has been found to localize in the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific compartments. This localization is essential for its role in modulating gene expression and cellular metabolism.

Propiedades

IUPAC Name |

[1-[2-(4-fluorophenoxy)ethyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O2/c12-9-1-3-11(4-2-9)17-6-5-15-7-10(8-16)13-14-15/h1-4,7,16H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZBMOMMZJALIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN2C=C(N=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

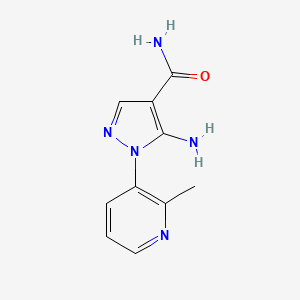

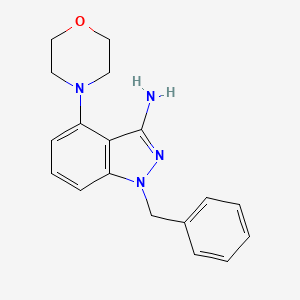

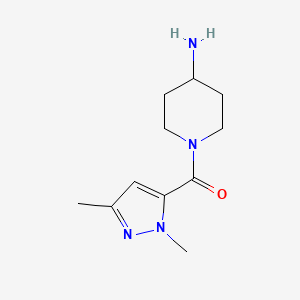

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B1467303.png)

![2-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467311.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)

![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)

![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)

![{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467319.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467320.png)